molecular formula C10H10BrClN2O B5447987 N-(4-bromo-2-chlorophenyl)-N'-cyclopropylurea

N-(4-bromo-2-chlorophenyl)-N'-cyclopropylurea

Cat. No.: B5447987
M. Wt: 289.55 g/mol
InChI Key: DBGZABGXWIZYKP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-N’-cyclopropylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a urea linkage between a 4-bromo-2-chlorophenyl group and a cyclopropyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-N’-cyclopropylurea typically involves the reaction of 4-bromo-2-chloroaniline with cyclopropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-N’-cyclopropylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products with higher oxidation states.

    Reduction: Products with lower oxidation states.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N’-cyclopropylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N’-cyclopropylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-bromo-2-chlorophenyl)-N’-cyclopropylurea is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-6-1-4-9(8(12)5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZABGXWIZYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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